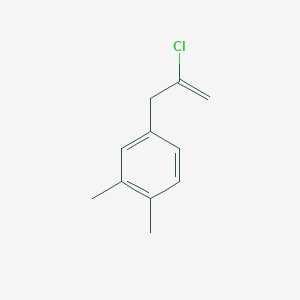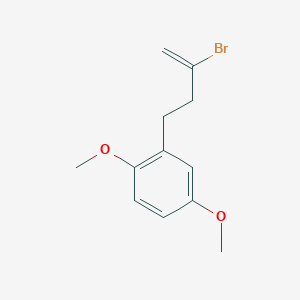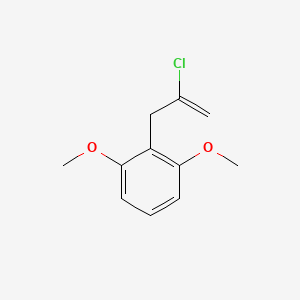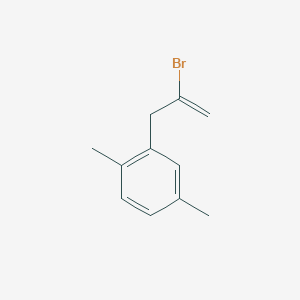
2-Chloro-3-(3,4-dimethylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(3,4-dimethylphenyl)-1-propene, commonly referred to as 2-CDMP, is an organochlorine compound that has been studied for its potential applications in scientific research. This compound has been studied for its ability to act as a precursor for a variety of other compounds, as well as for its potential applications in a wide range of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study focused on the synthesis of unsaturated organoselenium compounds, demonstrating the reactivity of diselenides with dichloro-1-propene derivatives. This research reveals the potential for producing various organoselenium compounds, offering insights into the effects of selenium atoms on reaction directions and product structures (Levanova et al., 2013).
Material Science and Catalysis
- Research in the domain of material science and catalysis highlighted the use of palladium complexes with partly fluorinated bisphosphine ligands for propene/CO copolymerization. This study underscored the influence of ligand steric effects on catalyst activity and polyketone molecular weight, presenting a path toward flexible propene/CO copolymer materials of ultrahigh molecular weight (Meier et al., 2003).
Environmental Chemistry
- A significant contribution to environmental chemistry came from the examination of 4-chloro-3,5-dimethylphenol degradation by UV and UV/persulfate processes. This study not only provided kinetic models and mechanisms for the degradation process but also utilized DFT studies for understanding molecular reactivity, highlighting its importance in addressing water pollution concerns (Li et al., 2020).
Heterogeneous Catalysis
- Investigations into heterogeneous complexes of nickel MCM-41 with β-diimine ligands for olefin oligomerization showed the versatility of these systems in ethylene and propylene oligomerization. The study presents a comprehensive analysis of the complexes' synthesis, characterizing their efficacy in homogeneous and heterogeneous contexts, which could influence future catalyst design (Rossetto et al., 2015).
Crystallography and Molecular Structure
- Crystallographic studies of various compounds, including those structurally related to 2-Chloro-3-(3,4-dimethylphenyl)-1-propene, have elucidated the molecular geometry, intermolecular interactions, and the impact of substituents on molecular orientation. Such insights are crucial for understanding the compound's reactivity and potential applications in synthesis and material science (Jasinski et al., 2007; Mohamed et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also be used in such reactions. In these reactions, the compound would interact with a transition metal catalyst, such as palladium .
Mode of Action
In a Suzuki–Miyaura cross-coupling reaction, the compound would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where an organoboron reagent is transferred from boron to palladium . The exact mode of action for 2-Chloro-3-(3,4-dimethylphenyl)-1-propene would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions are used to form carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The result of the action of 2-Chloro-3-(3,4-dimethylphenyl)-1-propene would depend on the specific reaction it is used in. In a Suzuki–Miyaura cross-coupling reaction, the result would be the formation of a new carbon-carbon bond .
Propiedades
IUPAC Name |
4-(2-chloroprop-2-enyl)-1,2-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPBXTOQBPTHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4-dimethylphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















